molecular formula C12H24N2O2 B8240606 tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate

tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate

Cat. No.: B8240606
M. Wt: 228.33 g/mol
InChI Key: MPTWTCBZSJENGB-UWVGGRQHSA-N
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Description

tert-Butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl chloroformate with (3R,4S)-4-ethyl-3-piperidylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3R,4S)-4-phenyl-3-piperidyl]carbamate
  • tert-Butyl N-[(3R,4S)-4-methyl-3-piperidyl]carbamate

Uniqueness

tert-Butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, this specific structure may offer distinct advantages in terms of selectivity and potency in its applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-ethylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTWTCBZSJENGB-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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